molecular formula C14H18N4O2S B7535238 1-Cyclohexyl-3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]urea

1-Cyclohexyl-3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]urea

Cat. No. B7535238
M. Wt: 306.39 g/mol
InChI Key: JHWKTQYJOLWZCA-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]urea, also known as CTMU, is a novel compound with potential therapeutic applications. CTMU belongs to the family of urea derivatives, which have been extensively studied for their pharmacological properties.

Scientific Research Applications

1-Cyclohexyl-3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]urea has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation is a common pathological process in many diseases, and this compound has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, this compound has been studied for its neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]urea is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound induces apoptosis by activating the caspase pathway and inhibiting the Akt/mTOR pathway. In inflammation, this compound inhibits the NF-κB pathway and reduces the production of pro-inflammatory cytokines. In neurodegenerative disorders, this compound reduces oxidative stress and inflammation by activating the Nrf2 pathway and inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound induces cell cycle arrest and apoptosis, inhibits angiogenesis, and reduces migration and invasion. In inflammation, this compound reduces the production of pro-inflammatory cytokines and inhibits the infiltration of immune cells. In neurodegenerative disorders, this compound reduces oxidative stress and inflammation, improves cognitive function, and protects against neuronal damage.

Advantages and Limitations for Lab Experiments

1-Cyclohexyl-3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]urea has several advantages for lab experiments, such as its high purity and stability, low toxicity, and easy synthesis. However, this compound also has some limitations, such as its poor solubility in water and some organic solvents, which can affect its bioavailability and pharmacokinetics. Moreover, this compound has not been extensively studied in vivo, and more research is needed to determine its safety and efficacy in animal models and humans.

Future Directions

There are several future directions for 1-Cyclohexyl-3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]urea research, such as exploring its potential therapeutic applications in other diseases, optimizing its pharmacokinetics and bioavailability, and developing more potent analogs. Moreover, this compound can be used as a tool compound to study the molecular mechanisms of cancer, inflammation, and neurodegenerative disorders. Finally, this compound can be used as a lead compound to develop new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, this compound is a novel compound with potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. This compound has been synthesized using a simple and efficient method, and its purity and identity have been confirmed by various analytical techniques. This compound has been shown to have various biochemical and physiological effects, and its mechanism of action is still under investigation. This compound has several advantages for lab experiments, but more research is needed to determine its safety and efficacy in vivo and in humans. Finally, this compound has several future directions for research, and it can be used as a tool compound and a lead compound for drug development.

Synthesis Methods

The synthesis of 1-Cyclohexyl-3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]urea involves the reaction of cyclohexyl isocyanate with 3-thiophen-3-yl-1,2,4-oxadiazol-5-ylmethanol in the presence of a catalyst. The reaction yields this compound as a white solid with a melting point of 129-132°C. The purity and identity of this compound are confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.

properties

IUPAC Name

1-cyclohexyl-3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S/c19-14(16-11-4-2-1-3-5-11)15-8-12-17-13(18-20-12)10-6-7-21-9-10/h6-7,9,11H,1-5,8H2,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWKTQYJOLWZCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCC2=NC(=NO2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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